tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate
Description
tert-Butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is a carbamate-protected piperidine derivative. Its structure features a tert-butyl carbamate group attached to a hexyl chain substituted with an ethyl group and a piperidin-4-yl moiety. This compound is of interest in medicinal chemistry due to the piperidine ring's prevalence in bioactive molecules and the tert-butyl group's role in enhancing metabolic stability .
Properties
Molecular Formula |
C18H36N2O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-ethyl-2-piperidin-4-ylhexyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-14(7-2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
MXBWNMKGTJGIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Piperidin-4-yl Carbamate
- Starting Material: Piperidine-4-carboxylic acid or its derivatives.
- Reagents: tert-Butyl chloroformate (Boc anhydride) or tert-butyl isocyanate.
- Conditions: Reaction in an inert solvent such as dichloromethane with a base like triethylamine or diisopropylethylamine.
- Outcome: Formation of tert-butyl carbamate-protected piperidine (piperidin-4-yl carbamate).
Step 2: Alkylation to Introduce the Hexyl Chain
- Method: Nucleophilic substitution of the protected piperidine nitrogen with a suitable alkyl halide, such as 4-ethyl-2-hexyl halide derivatives.
- Reagents: Alkyl halide (e.g., 4-ethyl-2-hexyl bromide or chloride), base (potassium carbonate or sodium hydride).
- Conditions: Conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures (~60-80°C).
- Outcome: Formation of N-alkylated piperidine with the hexyl chain attached.
Step 3: Carbamate Formation
- Method: React the N-alkylated piperidine with tert-butyl chloroformate or isocyanate.
- Conditions: Typically in dichloromethane with a base such as triethylamine.
- Outcome: Formation of the target carbamate, tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate .
Synthetic Route 2: Reductive Amination and Subsequent Carbamate Formation
Step 1: Synthesis of the Hexyl-Piperidine Intermediate
- Method: Reductive amination of a suitable aldehyde or ketone with piperidine.
- Reagents: 4-ethyl-2-hexanone or aldehyde, ammonia or primary amine, reducing agents like sodium cyanoborohydride.
- Conditions: Mild acidic conditions at room temperature.
- Outcome: Formation of the amino-hexyl piperidine intermediate.
Step 2: Carbamate Protection
- Method: React the amino group with tert-butyl chloroformate.
- Conditions: In dichloromethane with triethylamine.
- Outcome: Formation of the carbamate-protected compound.
Specific Conditions and Reagents from Literature
Based on patent literature and recent research, the following conditions are typical:
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, triethylamine | Dichloromethane | 0°C to room temperature | 1-2 hours | Protects piperidine nitrogen |
| Alkylation | Alkyl halide (e.g., 4-ethyl-2-hexyl bromide), potassium carbonate | Acetonitrile or DMF | 60-80°C | 12-24 hours | Nucleophilic substitution on nitrogen |
| Final coupling | Activated carbamate or direct reaction | Dichloromethane | Room temperature | 1-3 hours | Ensures selective formation of the target carbamate |
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution on piperidine | tert-Butyl chloroformate, alkyl halide | Dichloromethane | 0°C to 80°C | 65-85% | Widely used for carbamate protection and substitution |
| Reductive amination | Aldehyde/ketone, sodium cyanoborohydride | Methanol or acetic acid | Room temp | 70-90% | Suitable for introducing complex side chains |
| Direct alkylation | Alkyl halide, potassium carbonate | Acetonitrile | 60-80°C | 60-75% | Effective for N-alkylation |
Additional Considerations and Optimization
- Purity of starting materials significantly affects yields and selectivity.
- Reaction temperature control is critical to prevent side reactions, especially during carbamate formation.
- Choice of solvent influences reaction rate and product isolation efficiency; dichloromethane and acetonitrile are preferred for their inertness and solubility profiles.
- Protection/deprotection steps should be optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.
Substitution: Various nucleophiles; conditions: polar aprotic solvents, elevated temperature.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
- tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.
Medicine:
- It has potential applications in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the nervous system.
Industry:
- The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
- The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Piperidine Ring
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Key Differences : The piperidine nitrogen is acetylated, introducing a polar carbonyl group.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride in DCM with triethylamine as a base .
- Implications: Acetylation may reduce basicity of the piperidine nitrogen, altering interactions with biological targets compared to the non-acetylated target compound.
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
- Key Differences : A 6-chloropyridazine-3-carbonyl group is attached to the piperidine nitrogen.
- Properties : Molecular weight = 340.8 g/mol; purity ≥95%. The electron-deficient pyridazine moiety may enhance binding to enzymes or receptors requiring π-π interactions .
tert-Butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate
- Key Differences : A methoxyethyl group is substituted on the piperidine nitrogen.
- Physical Properties: Predicted boiling point = 341.1°C; density = 1.03 g/cm³.
Modifications on the Carbamate Side Chain
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
- Key Differences : A trans-cyclohexyl group replaces the hexyl chain, and a 3-nitropyridine group is appended.
- The rigid cyclohexyl backbone may influence conformational stability .
tert-Butyl N-{[6-(1-maleimidyl)hexyl]oxy}carbamate
Complex Heterocyclic Derivatives
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
Data Table: Structural and Functional Comparison
Biological Activity
tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure, may exhibit various pharmacological effects, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 312.49 g/mol. The compound is classified under carbamates, which are known for their diverse biological activities. The presence of the piperidine ring is significant, as piperidine derivatives have been associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
The biological activity of this compound may be linked to its interaction with specific receptors or enzymes in the body. Piperidine derivatives often act on neurotransmitter systems, influencing pathways related to pain perception and inflammation. For instance, studies have shown that piperidine-based compounds can modulate the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission, thereby potentially impacting cognitive functions and neurodegenerative diseases .
Anticancer Activity
Recent research has indicated that piperidine derivatives possess anticancer properties. For example, a study highlighted that certain piperidine-containing compounds showed significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with cellular pathways linked to cancer progression .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds that target inflammatory pathways, such as the P2Y14 receptor, have been shown to reduce neutrophil motility and inflammatory responses. This suggests that similar derivatives may offer therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Piperidine derivatives exhibited cytotoxic effects in cancer cell lines. | Potential for development as anticancer agents. |
| Neuroprotective Effects | Compounds showed inhibition of AChE activity. | Possible applications in treating Alzheimer's disease and other neurodegenerative disorders. |
| Anti-inflammatory Activity | Modulation of neutrophil activity through receptor antagonism. | Therapeutic potential in inflammatory diseases such as asthma and arthritis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
